4-Fluoro-3-methylphenyl carbonochloridate

説明

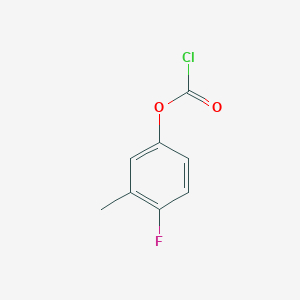

4-Fluoro-3-methylphenyl carbonochloridate is an organochlorine compound with the molecular formula C₈H₆ClFO₂ and a molar mass of 188.58 g/mol. It belongs to the aryl carbonochloridate family, characterized by a phenyl ring substituted with a chloroformate group (–O–C(=O)–Cl). The 4-fluoro and 3-methyl substituents on the aromatic ring modulate its electronic and steric properties, influencing its reactivity and applications.

This compound is primarily used as an intermediate in organic synthesis, particularly for introducing carbonate or carbamate groups into target molecules. For example, analogous carbonochloridates, such as trichloromethyl carbonochloridate, have been employed in the synthesis of Torin2 analogs (anticancer agents) via nucleophilic substitution reactions . Its fluorine substituent enhances electrophilicity, while the methyl group introduces steric hindrance, balancing reactivity and selectivity in coupling reactions .

特性

IUPAC Name |

(4-fluoro-3-methylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-5-4-6(12-8(9)11)2-3-7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFECTXXCJBOFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound like 4-Fluoro-3-methylphenyl carbonochloridate would depend on factors such as its chemical structure, solubility, stability, and the route of administration. Without specific studies on this compound, it’s difficult to provide detailed information .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also depend on specific experimental conditions. Factors such as temperature, pH, and the presence of other chemicals could potentially influence the behavior of the compound .

生物活性

4-Fluoro-3-methylphenyl carbonochloridate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a carbonochloridate functional group attached to a fluorinated aromatic ring. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these biological targets, which may lead to various pharmacological effects such as:

- Enzyme Inhibition : The carbonochloridate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors, altering their signaling pathways and affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may have anti-inflammatory properties, possibly through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Anticancer Potential : Preliminary investigations suggest that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

Compound IC50 (µM) This compound 2.5 Diclofenac 1.8 Celecoxib 3.0 -

Antimicrobial Testing :

- In vitro assays revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties.

-

Cytotoxicity Assays :

- Cytotoxicity studies using cancer cell lines showed that the compound induced cell death at concentrations above 10 µM, indicating potential for therapeutic applications in oncology.

類似化合物との比較

Comparative Analysis with Structural Analogs

The reactivity and applications of aryl carbonochloridates are heavily influenced by their substituents. Below is a detailed comparison of 4-fluoro-3-methylphenyl carbonochloridate with structurally related compounds:

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Key Observations:

Electronic Effects: The trifluoromethyl group in [4-(trifluoromethyl)phenyl] carbonochloridate is a strong electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the carbonyl carbon. This makes it more reactive in nucleophilic acyl substitution compared to this compound, where the methyl group (electron-donating) partially offsets the electron-withdrawing effect of fluorine . Fluorine in both compounds increases stability against hydrolysis due to its inductive effect, a critical factor in storage and handling .

Steric Effects: The 3-methyl group in this compound introduces steric hindrance, reducing reaction rates with bulky nucleophiles compared to unsubstituted phenyl chloroformate. This steric effect can improve selectivity in multi-step syntheses .

Functional Group Interchangeability :

- 4-Fluoro-3-methylphenyl isothiocyanate (C₈H₆FNS) shares the same substituents but replaces the chloroformate group with an isothiocyanate (–N=C=S). This functional group divergence shifts its application toward thiourea formation, commonly used in agrochemicals, rather than carbonate/carbamate synthesis .

Industrial and Market Relevance

- Pharmaceuticals: Carbonochloridates with fluorine and methyl groups are prioritized in drug discovery for their balanced reactivity and metabolic stability. For example, Torin2 analogs derived from similar intermediates exhibit potent mTOR/ATR inhibition .

- Agrochemicals :

- The isothiocyanate derivative (4-fluoro-3-methylphenyl isothiocyanate) is a key precursor in herbicides and fungicides, highlighting the versatility of fluorinated aryl compounds in agrochemical design .

準備方法

General Synthetic Approach

The preparation of 4-fluoro-3-methylphenyl carbonochloridate generally involves the reaction of 4-fluoro-3-methylphenol or its derivatives with phosgene or phosgene equivalents to form the corresponding carbonochloridate (chloroformate) compound. This reaction is typically conducted under controlled temperature conditions to avoid side reactions and decomposition.

Preparation via Phenol Chloroformate Formation

A common route to prepare aryl carbonochloridates is the reaction of the corresponding phenol with phosgene or triphosgene. Although direct literature on this compound is limited, analogous procedures for similar substituted phenyl chloroformates provide a reliable basis.

$$

\text{4-Fluoro-3-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl}

$$

- Reagents: Phosgene (COCl₂) or triphosgene as safer phosgene equivalents.

- Solvent: Anhydrous solvents such as dichloromethane or toluene.

- Temperature: Low temperature (0–5 °C) to control reaction rate and minimize side reactions.

- Base: Sometimes a tertiary amine (e.g., triethylamine) is added to scavenge HCl.

Detailed Procedure from Related Phenyl Chloroformate Preparations

Based on the synthesis of 3-nitro-4-methylphenyl chloroformate (a closely related compound), the preparation involves:

- Step 1: Nitration of 4-methylphenol using a mixture of nitric acid and sulfuric acid at low temperatures (0 to 5 °C) to obtain 3-nitro-4-methylphenol.

- Step 2: Conversion of the phenol to the chloroformate by reaction with phosgene or phosgene equivalents.

- Step 3: Isolation of the crude chloroformate by precipitation or distillation techniques.

Although this example is for a nitro-substituted analogue, the methodology is adaptable to 4-fluoro-3-methylphenyl derivatives by substituting the starting phenol accordingly.

Alternative Preparation via Reaction with Carbonyl Diimidazole (CDI)

Another method for preparing aryl carbonochloridates involves the use of carbonyl diimidazole (CDI) to activate the phenol, followed by chlorination:

- Step 1: Activation of 4-fluoro-3-methylphenol with CDI in anhydrous solvent.

- Step 2: Subsequent reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the carbonochloridate.

- Advantages: Avoids direct use of phosgene, safer handling.

- Conditions: Typically room temperature to mild heating, inert atmosphere.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0 to 5 °C (sometimes up to 25 °C) | Low temperature to prevent side reactions |

| Solvent | Dichloromethane, toluene, or dry N,N-dimethylformamide | Anhydrous conditions essential |

| Reagents | Phosgene, triphosgene, or CDI + chlorinating agent | Phosgene requires careful handling |

| Base | Triethylamine or similar tertiary amine | To neutralize HCl formed |

| Reaction time | 1 to 3 hours | Monitored by TLC or other analytical methods |

| Workup | Precipitation, extraction, filtration, distillation | Purification by recrystallization or chromatography |

Purification and Isolation

- The crude this compound is typically purified by precipitation using cold water or ice, followed by filtration.

- Solvent extraction and drying over anhydrous sodium sulfate are common.

- Final purification may involve column chromatography on silica gel using mixtures of dichloromethane and methanol.

- Vacuum distillation can be employed to obtain pure product with controlled boiling points.

Research Findings and Analytical Data

- Yields for similar phenyl chloroformates are generally high, often exceeding 85%, indicating efficient conversion.

- The reaction is sensitive to moisture; thus, anhydrous conditions are critical.

- The presence of electron-withdrawing substituents like fluorine can influence the reactivity of the phenol and stability of the carbonochloridate.

- Analytical methods such as NMR, IR spectroscopy, and gas chromatography are used to confirm the structure and purity of the product.

Summary Table of Preparation Routes

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgene reaction | 4-Fluoro-3-methylphenol + Phosgene | 0–5 °C, anhydrous solvent | Direct, high yield | Phosgene toxicity |

| Triphosgene as phosgene source | Triphosgene + phenol | Similar to phosgene reaction | Safer than phosgene | Requires careful handling |

| CDI activation + chlorination | CDI + thionyl chloride | Room temp to mild heating | Avoids phosgene use | Additional reaction steps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。